![molecular formula C20H15BrN2O4 B2702509 2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896594-39-1](/img/structure/B2702509.png)
2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Description
2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as BRD7929, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been linked to a variety of diseases, including cancer and inflammation. In recent years, BRD7929 has emerged as a promising tool for studying the function of BET proteins and developing new therapeutics for a range of diseases.
Scientific Research Applications
Novel Synthesis Methods
Researchers have developed novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives, emphasizing the importance of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, antiallergic, and neuropeptide S receptor antagonist properties. These methods involve various synthesis routes, including the reduction of diones, cyclization of barbituric acid derivatives, and condensation reactions, to obtain derivatives with potential biological activities (Osyanin et al., 2014).
Antimicrobial Activity
Chromeno pyrimidinone derivatives synthesized through Brønsted acidic ionic liquid catalysis have shown significant in vitro antimicrobial activity against various bacterial and fungal strains. This highlights the compound's role in developing new antimicrobial agents (Banothu & Bavanthula, 2012).
Antiviral and Anticancer Properties
Derivatives of chromeno[2,3-d]pyrimidine, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been evaluated for their antiviral activity, particularly against retroviruses, showing notable inhibitory effects. This opens avenues for research into antiretroviral therapies (Hocková et al., 2003).
Chemical Nuclease Activity and Cytotoxicity
Complexes derived from chromeno[2,3-d]pyrimidine have been studied for their chemical nuclease activity and cytotoxicity, showing potential as anticancer agents. These complexes demonstrated significant cytotoxic activity against T-cell lymphoma, underscoring their therapeutic potential (Dixit et al., 2011).
Synthesis and Biological Evaluation
Research has also focused on synthesizing and evaluating the biological activity of chromeno[2,3-d]pyrimidine derivatives, including their antimicrobial and antitubercular properties. These studies provide insights into the structural requirements for biological activity and open up new possibilities for drug development (Kamdar et al., 2011).
properties
IUPAC Name |
2-(4-bromophenyl)-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-26-11-10-23-18(12-6-8-13(21)9-7-12)22-19-16(20(23)25)17(24)14-4-2-3-5-15(14)27-19/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIHFWUFLOLJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione |
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